Time-Dependent Cytotoxicity in Colorectal Cancer Cells
Anticancer agent 193 exhibits a time-dependent increase in cytotoxic potency against HCT-116 colorectal cancer cells, with IC50 values decreasing from 15.06 μM at 12 hours to 5.87 μM at 48 hours [1]. This progressive cytotoxicity correlates with the accumulation of lipid ROS and ferrous iron release [1]. While cross-study comparisons require caution, this kinetic profile differs from the rapid, non-time-dependent cytotoxicity reported for the GPX4 inhibitor RSL3 (IC50 ~0.1–1 μM across multiple cell lines within 24 hours) [2].
| Evidence Dimension | Time-dependent cytotoxicity |
|---|---|
| Target Compound Data | IC50: 15.06 μM (12 h), 11.18 μM (24 h), 5.87 μM (48 h) |
| Comparator Or Baseline | RSL3 (classical ferroptosis inducer): IC50 typically <1 μM within 24 h across multiple cell lines |
| Quantified Difference | D3-3 shows 3- to 15-fold higher initial IC50 but progressive 2.6-fold potency increase over 48 h; RSL3 achieves maximal effect earlier without comparable time-dependent shift |
| Conditions | HCT-116 human colorectal cancer cells; CCK-8 assay |
Why This Matters
The progressive cytotoxicity profile suggests a mechanism-dependent delay in cell death (consistent with ferritinophagy-mediated iron release) that must be accounted for in experimental design and cannot be extrapolated from classic ferroptosis inducers.
- [1] Zhu L, et al. Identification of a ferritinophagy inducer via sinomenine modification for the treatment of colorectal cancer. Eur J Med Chem. 2024 Feb 21;268:116250. View Source
- [2] Dixon SJ, et al. Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell. 2012 May 25;149(5):1060-72. View Source
